
N-phenylpentacosa-10,12-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylpentacosa-10,12-diynamide is a compound that belongs to the class of diacetylenes Diacetylenes are known for their unique properties, including their ability to undergo polymerization upon exposure to ultraviolet light or heat, resulting in materials with interesting optical and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpentacosa-10,12-diynamide typically involves the reaction of 10,12-pentacosadiynoic acid with aniline. The process begins with the activation of the carboxylic acid group of 10,12-pentacosadiynoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate then reacts with aniline to form the desired diynamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenylpentacosa-10,12-diynamide can undergo various chemical reactions, including:
Polymerization: Exposure to ultraviolet light or heat can induce polymerization, forming polydiacetylene materials with unique optical properties.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Typically requires ultraviolet light or heat as the initiating factor.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are often carried out in the presence of a catalyst like aluminum chloride.
Major Products Formed
Polymerization: Results in polydiacetylene materials.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-phenylpentacosa-10,12-diynamide has several applications in scientific research:
Materials Science: Used in the development of colorimetric sensors and other materials with unique optical properties.
Biomedical Research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which N-phenylpentacosa-10,12-diynamide exerts its effects is primarily through its ability to polymerize and form stable materials. The diacetylene moiety in the compound undergoes a 1,4-addition reaction upon exposure to ultraviolet light or heat, leading to the formation of polydiacetylene chains. These chains exhibit unique optical properties, such as color changes, which can be utilized in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,12-Pentacosadiynoic Acid: The precursor to N-phenylpentacosa-10,12-diynamide, also capable of polymerization.
N-(Naphthalen-1-yl)pentacosa-10,12-diynamide: Another diynamide with similar polymerization properties but different optical characteristics.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can be further functionalized to introduce additional properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and sensors.
Eigenschaften
CAS-Nummer |
128424-24-8 |
|---|---|
Molekularformel |
C31H47NO |
Molekulargewicht |
449.7 g/mol |
IUPAC-Name |
N-phenylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C31H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-31(33)32-30-27-24-23-25-28-30/h23-25,27-28H,2-12,17-22,26,29H2,1H3,(H,32,33) |
InChI-Schlüssel |
PLDBRCRYDPYGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
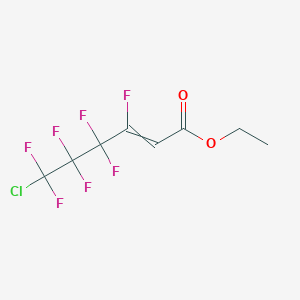
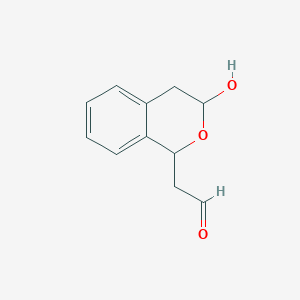
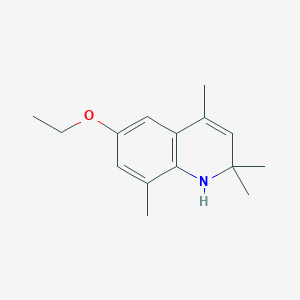

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
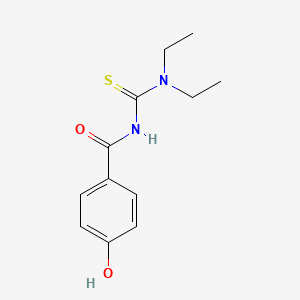
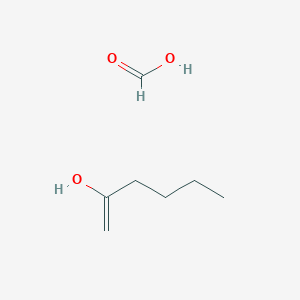
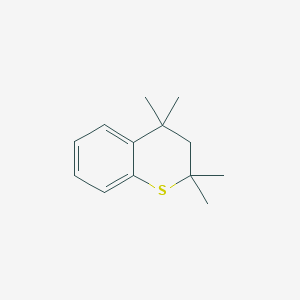

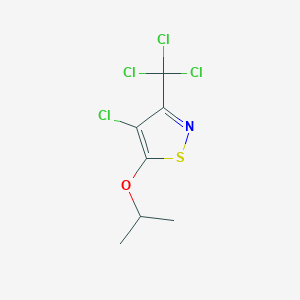
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
